2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of bromine, iodine, and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination and iodination of benzoic acid derivatives, followed by the introduction of the carbamothioylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to engage in halogen bonding, which can influence its binding affinity and specificity towards biological targets. The carbamothioylamino group may also play a role in modulating the compound’s activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dihydroxy-3,5-diiodobenzoyl)benzoic acid: This compound shares a similar core structure but differs in the functional groups attached to the benzoyl ring.
2-Bromo-5-iodobenzoic acid: Another related compound with bromine and iodine atoms, but lacking the carbamothioylamino group.
Uniqueness
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of bromine, iodine, and sulfur atoms within its structure
Properties
Molecular Formula |
C15H9BrI2N2O3S |
---|---|
Molecular Weight |
631.0 g/mol |
IUPAC Name |
2-[(2-bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9BrI2N2O3S/c16-12-9(5-7(17)6-10(12)18)13(21)20-15(24)19-11-4-2-1-3-8(11)14(22)23/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
GPVGTJMVSXZWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=C(C(=CC(=C2)I)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.